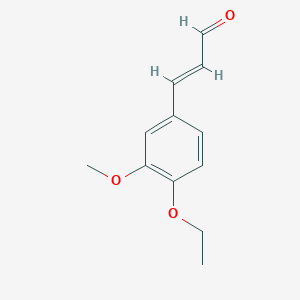
ethyl 4-aminooxane-2-carboxylate hydrochloride, Mixture of diastereomers
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-aminooxane-2-carboxylate hydrochloride, also known as 2-aminooxazoline (2-AOX), is a synthetic chiral compound that is widely used in pharmaceutical and laboratory research. It is a mixture of diastereomers, meaning it contains two or more isomers with different physical and chemical properties. The two isomers of 2-AOX are the (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other. 2-AOX is used in many laboratory experiments, as it is a valuable reagent for the synthesis of various compounds.
科学研究应用
2-AOX is used in many different scientific research applications, such as drug discovery, organic synthesis, and biochemistry. In drug discovery, 2-AOX is used to study the structure-activity relationships of various compounds. It is also used in organic synthesis to produce a wide range of compounds, such as chiral amines, amino acids, and peptides. In biochemistry, 2-AOX is used to study the structure and function of proteins and enzymes.
作用机制
2-AOX is a chiral compound, meaning it has two non-superimposable mirror images. This property allows it to interact with other molecules in a specific way. For example, 2-AOX can interact with enzymes and proteins, which can affect their structure and function. It can also interact with other molecules, such as small molecules, peptides, and nucleotides. These interactions can affect the way the molecules interact with each other and can lead to changes in their properties.
Biochemical and Physiological Effects
2-AOX has been found to have various biochemical and physiological effects. For example, it has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. It has also been found to have a stimulatory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Additionally, 2-AOX has been found to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Furthermore, 2-AOX has been found to have an anticoagulant effect, which may be beneficial in the treatment of certain medical conditions.
实验室实验的优点和局限性
2-AOX has several advantages for laboratory experiments. For example, it is easy to synthesize, and it is relatively stable and non-toxic. Additionally, it is a chiral compound, which makes it useful for studying the structure-activity relationships of various compounds. However, there are some limitations to using 2-AOX in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with. Additionally, it is not very stable in the presence of light and heat, so it must be stored in a dark, cool place.
未来方向
In the future, 2-AOX could be used to develop new drugs and treatments for various medical conditions. Additionally, it could be used to study the structure and function of proteins and enzymes, as well as to synthesize a wide range of compounds. Furthermore, it could be used to study the structure-activity relationships of various compounds, which could lead to the development of more effective drugs. Finally, it could be used to study the effects of chiral compounds on the human body, which could lead to the development of new treatments for various diseases.
合成方法
2-AOX is synthesized through a two-step process. In the first step, a reaction between ethyl 4-aminooxane-2-carboxylate and hydrochloric acid is carried out. This reaction produces ethyl 4-aminooxane-2-carboxylate hydrochloride, which is then purified and crystallized. In the second step, the purified hydrochloride is treated with an acidic solution such as acetic acid, which causes a racemization reaction. This reaction results in a mixture of diastereomers, the (R)- and (S)-enantiomers of 2-AOX.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-aminooxane-2-carboxylate hydrochloride involves the reaction of ethyl 2-oxo-4-phenylbutanoate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-2-oxo-4-phenylbutanoate. This intermediate is then reacted with sodium hydride and 4-aminooxane-2-carboxylic acid to form ethyl 4-aminooxane-2-carboxylate. The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt and a mixture of diastereomers.", "Starting Materials": [ "Ethyl 2-oxo-4-phenylbutanoate", "Hydroxylamine hydrochloride", "Sodium hydride", "4-Aminooxane-2-carboxylic acid", "Hydrochloric acid" ], "Reaction": [ "Step 1: Ethyl 2-oxo-4-phenylbutanoate is reacted with hydroxylamine hydrochloride in ethanol to form ethyl 4-hydroxy-2-oxo-4-phenylbutanoate.", "Step 2: Sodium hydride is added to the reaction mixture from step 1, followed by the addition of 4-aminooxane-2-carboxylic acid. The mixture is stirred at room temperature for several hours to form ethyl 4-aminooxane-2-carboxylate.", "Step 3: Hydrochloric acid is added to the product from step 2 to form the hydrochloride salt and a mixture of diastereomers." ] } | |
CAS 编号 |
2470440-27-6 |
分子式 |
C8H16ClNO3 |
分子量 |
209.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



